molecular formula C8H16N2O B13540403 (4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1807919-95-4

(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine

Katalognummer: B13540403
CAS-Nummer: 1807919-95-4
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: PDUWHSJPAWBJMF-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine: is a chiral compound belonging to the class of morpholine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a morpholine ring. The presence of a methyl group at the 4-position adds to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-amino alcohols with suitable electrophiles, followed by cyclization to form the desired morpholine ring . The reaction conditions often include the use of catalysts such as palladium or iron, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for scalable production. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .

Wissenschaftliche Forschungsanwendungen

rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to these similar compounds, rac-(4aR,8aS)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine is unique due to the presence of the methyl group at the 4-position. This structural difference can influence its chemical reactivity, biological activity, and overall properties, making it distinct in its applications and effects .

Eigenschaften

CAS-Nummer

1807919-95-4

Molekularformel

C8H16N2O

Molekulargewicht

156.23 g/mol

IUPAC-Name

(4aS,8aR)-4-methyl-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine

InChI

InChI=1S/C8H16N2O/c1-10-4-5-11-8-2-3-9-6-7(8)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1

InChI-Schlüssel

PDUWHSJPAWBJMF-JGVFFNPUSA-N

Isomerische SMILES

CN1CCO[C@H]2[C@@H]1CNCC2

Kanonische SMILES

CN1CCOC2C1CNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.